molecular formula C18H27N3O4S B3563459 [4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

[4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone

Cat. No.: B3563459
M. Wt: 381.5 g/mol
InChI Key: RMSCFKDXRXOMCO-UHFFFAOYSA-N
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Description

[4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a piperidine ring substituted with a methylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. The piperazine ring is often synthesized through the reaction of 2-methoxyphenylamine with ethylene glycol in the presence of a catalyst. The piperidine ring is synthesized by reacting 4-piperidone with methylsulfonyl chloride under basic conditions. The final step involves coupling the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

[4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may act as an antagonist or agonist depending on the context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(2-Methoxyphenyl)piperazin-1-yl][1-(methylsulfonyl)piperidin-4-yl]methanone apart is its unique combination of functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-25-17-6-4-3-5-16(17)19-11-13-20(14-12-19)18(22)15-7-9-21(10-8-15)26(2,23)24/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSCFKDXRXOMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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